2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The presence of the chromene and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-27-15-9-12(10-16(28-2)17(15)29-3)19-23-24-21(31-19)22-18(25)13-8-11-6-4-5-7-14(11)30-20(13)26/h4-10H,1-3H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBNYQRJMJCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the chromene moiety: This step involves the condensation of the oxadiazole intermediate with a chromene derivative, often using a catalyst such as p-toluenesulfonic acid.
Final coupling reaction: The final step is the coupling of the intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide . Research indicates that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
- Mechanism of Action : The compound's mechanism involves disruption of microtubule dynamics, which is crucial for cell division. This has been demonstrated in various cancer cell lines where the compound exhibited significant cytotoxicity.
Antimicrobial Properties
Compounds similar to This compound have demonstrated promising antimicrobial activity against a range of pathogens.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at 50 µg/mL |
| Escherichia coli | Inhibition at 40 µg/mL |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses. Notably:
- Cyclooxygenase Inhibition : Similar derivatives have been found to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
| Enzyme Target | IC50 Value |
|---|---|
| COX-1 | 22 µM |
| COX-2 | 18 µM |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the oxadiazole ring significantly influences its potency.
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| 2-Oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl) | Methoxy groups on phenyl ring | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Case Studies
Several case studies have explored the biological activity and therapeutic potential of related compounds:
- Antitumor Studies : A study indicated that derivatives with similar structures induced apoptosis through caspase activation and inhibited tumor cell migration.
- Antimicrobial Efficacy : Various oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known anti-tubulin agent with a similar mechanism of action.
Indibulin: Another tubulin inhibitor with structural similarities to the compound .
Quinoline sulfonamide derivatives: These compounds also exhibit anti-tubulin activity and have been studied for their anti-cancer properties.
Uniqueness
2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the chromene and oxadiazole moieties, which contribute to its distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential for further chemical modification make it a valuable compound for scientific research and drug development.
Biological Activity
The compound 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, through a detailed review of relevant studies and findings.
Synthesis and Structure
The synthesis of this compound typically involves the formation of the oxadiazole ring and subsequent attachment to the chromene structure. The presence of the 3,4,5-trimethoxyphenyl group is critical for its biological activity. The general synthetic route includes:
- Formation of the oxadiazole ring : This is achieved through condensation reactions involving appropriate precursors.
- Attachment to chromene : The chromene moiety is introduced via amide bond formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and chromene structures. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in vitro.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Inhibition : Similar to other oxadiazole derivatives, it likely disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a secondary mechanism contributing to cytotoxicity .
Case Studies
One notable study involved the evaluation of various derivatives of oxadiazole and their anticancer properties. The results indicated that modifications on the oxadiazole ring significantly influenced biological activity:
- Substituent Effects : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.
- Structure-Activity Relationship (SAR) : A systematic SAR analysis revealed that specific functional groups on the chromene and oxadiazole moieties play a pivotal role in modulating activity.
Q & A
Q. What are the standard synthetic routes for 2-oxo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common method includes refluxing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with 2-oxo-2H-chromene-3-carbonyl chloride in the presence of triethylamine as a base. Key optimizations include:
- Temperature control : Reflux at 80–100°C to enhance reaction efficiency without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- NMR spectroscopy : H and C NMR identify the chromene carbonyl (C=O at ~165 ppm) and oxadiazole ring protons (δ 8.1–8.3 ppm). Aromatic protons from the trimethoxyphenyl group appear as distinct singlets (δ 6.7–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 465.12) .
- IR spectroscopy : Peaks at ~1700 cm (amide C=O) and ~1600 cm (oxadiazole C=N) validate functional groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 (PGE2) suppression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
SAR analysis should systematically modify substituents:
- Trimethoxyphenyl group : Replace methoxy groups with halogens (e.g., Cl) to assess hydrophobic interactions in enzyme binding pockets .
- Oxadiazole ring : Substitute sulfur for oxygen in the oxadiazole to form a thiadiazole, which may enhance metabolic stability .
- Chromene moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking in target proteins . Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or COX-2 before synthesis .
Q. What computational strategies are effective for predicting its mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with tubulin or kinases) over 100 ns to assess binding stability and hydrogen-bond interactions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the oxadiazole) using tools like Schrödinger’s Phase .
- ADMET prediction : SwissADME or ProTox-II can estimate bioavailability, toxicity, and CYP450 interactions .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies often arise from bioavailability issues. Strategies include:
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
- Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify instability hotspots (e.g., esterase-sensitive groups) .
- Dose optimization : Conduct pharmacokinetic studies (C, AUC) in rodent models to refine dosing regimens .
Q. What methodologies address stability challenges during storage or biological assays?
- For hydrolytic stability : Store lyophilized powder at -20°C in amber vials to prevent light-/moisture-induced degradation .
- In assay buffers : Use DMSO concentrations <1% to avoid solvent interference in cell-based assays .
- Degradation analysis : Forced degradation studies (acid/alkali hydrolysis, oxidation) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
